molecular formula C14H20N2O7 B017086 Ethyl 2-acetamido-2-ethoxycarbonyl-3-[3-hydroxy-5-methylisoxazol-4-YL]propanoate CAS No. 127020-34-2

Ethyl 2-acetamido-2-ethoxycarbonyl-3-[3-hydroxy-5-methylisoxazol-4-YL]propanoate

Cat. No.: B017086
CAS No.: 127020-34-2
M. Wt: 328.32 g/mol
InChI Key: LNWHIXXRYOGJFG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-acetamido-2-ethoxycarbonyl-3-[3-hydroxy-5-methylisoxazol-4-YL]propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the isoxazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups attached to the isoxazole ring.

    Substitution: The acetamido and ethoxycarbonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

Ethyl 2-acetamido-2-ethoxycarbonyl-3-[3-hydroxy-5-methylisoxazol-4-YL]propanoate is primarily used in proteomics research . It serves as a reagent for studying protein interactions and modifications. Its unique structure allows it to interact with various biomolecules, making it valuable for understanding protein functions and pathways.

Mechanism of Action

The mechanism of action for Ethyl 2-acetamido-2-ethoxycarbonyl-3-[3-hydroxy-5-methylisoxazol-4-YL]propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups enable it to form hydrogen bonds and other interactions with these targets, influencing their activity and function. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its combination of acetamido, ethoxycarbonyl, and hydroxy functional groups, which provide a unique set of chemical properties and reactivity. This makes it particularly useful in specific research applications where these properties are advantageous.

Properties

IUPAC Name

diethyl 2-acetamido-2-[(5-methyl-3-oxo-1,2-oxazol-4-yl)methyl]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O7/c1-5-21-12(19)14(15-9(4)17,13(20)22-6-2)7-10-8(3)23-16-11(10)18/h5-7H2,1-4H3,(H,15,17)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNWHIXXRYOGJFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=C(ONC1=O)C)(C(=O)OCC)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10560867
Record name Diethyl acetamido[(5-methyl-3-oxo-2,3-dihydro-1,2-oxazol-4-yl)methyl]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10560867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127020-34-2
Record name Diethyl acetamido[(5-methyl-3-oxo-2,3-dihydro-1,2-oxazol-4-yl)methyl]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10560867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-acetamido-2-ethoxycarbonyl-3-[3-hydroxy-5-methylisoxazol-4-YL]propanoate
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Ethyl 2-acetamido-2-ethoxycarbonyl-3-[3-hydroxy-5-methylisoxazol-4-YL]propanoate
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Ethyl 2-acetamido-2-ethoxycarbonyl-3-[3-hydroxy-5-methylisoxazol-4-YL]propanoate
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Ethyl 2-acetamido-2-ethoxycarbonyl-3-[3-hydroxy-5-methylisoxazol-4-YL]propanoate
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Ethyl 2-acetamido-2-ethoxycarbonyl-3-[3-hydroxy-5-methylisoxazol-4-YL]propanoate

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